molecular formula C20H15F3N2O2S B2834112 benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-62-7

benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2834112
CAS RN: 851806-62-7
M. Wt: 404.41
InChI Key: KXPRVBXRPJOILX-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound is a derivative of benzofuran, which includes additional functional groups such as trifluoromethyl, benzyl, thio, and imidazole .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran ring as a core . The compound has additional functional groups attached to the benzofuran ring, including a trifluoromethyl group, a benzyl group, a thio group, and an imidazole ring .

Scientific Research Applications

Orexin Receptor Antagonists for Insomnia Treatment

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist developed for the treatment of insomnia. It demonstrates how benzofuran derivatives can influence sleep regulation through the orexin system, showing significant potential for insomnia therapy. The pharmacokinetics of SB-649868 were explored, highlighting its metabolism and elimination pathways, which occur mainly via feces and to a lesser extent through urine, with SB-649868 and its metabolites being the principal circulating components (Renzulli et al., 2011).

Impact on Thyroid Hormone Metabolism

Benzofuran derivatives have been shown to influence thyroid hormone metabolism, as observed with amiodarone (2-n-Butyl-3-(4'-diethylaminoethoxy-3',5'-diiodobenzoyl)-benzofurane). Amiodarone, used for arrhythmias and angina pectoris, contains significant amounts of organic iodine and has been found to affect serum levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and reverse triiodothyronine (rT3), suggesting alterations in peripheral metabolism of thyroid hormones (Burger et al., 1976).

Antioxidant Therapy in Chagas' Heart Disease

Benzofuran compounds have been researched for their potential in antioxidant therapy to attenuate oxidative stress, particularly in the context of chronic Chagas' heart disease. The study demonstrates the role of benzofuran derivatives in enhancing the body's antioxidant defense mechanisms, thereby contributing to the treatment of oxidative stress-related conditions (Ribeiro et al., 2010).

Uricosuric Agents for Gout Treatment

Benzofuran derivatives, such as benzbromarone, have been utilized as uricosuric agents for the treatment of hyperuricemia and gout. These compounds act by influencing uric acid metabolism and excretion, offering an alternative treatment for patients with gout, particularly those refractory or allergic to conventional treatments. The therapeutic efficacy and safety of benzbromarone underscore the versatility of benzofuran derivatives in managing complex metabolic conditions (Yu, 1976).

Antiarrhythmic Properties

Dronedarone, a benzofuran derivative without iodine substituents, shares electrophysiologic properties with amiodarone and has been investigated for its antiarrhythmic properties, particularly in the prevention of atrial fibrillation. This highlights the application of benzofuran derivatives in cardiovascular pharmacotherapy, providing insights into their mechanism of action and potential benefits over existing treatments (Touboul et al., 2003).

properties

IUPAC Name

1-benzofuran-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-7-5-13(6-8-15)12-28-19-24-9-10-25(19)18(26)17-11-14-3-1-2-4-16(14)27-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPRVBXRPJOILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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